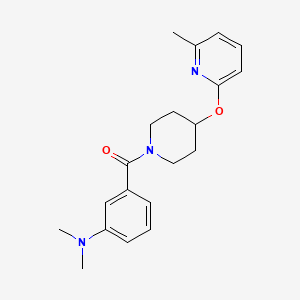

(3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-6-4-9-19(21-15)25-18-10-12-23(13-11-18)20(24)16-7-5-8-17(14-16)22(2)3/h4-9,14,18H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIKOTSVRBXSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step procedures. One common approach starts with the nitration of dimethylaniline, followed by reduction to form the corresponding amino derivative. This intermediate is then coupled with a piperidine derivative through a Friedel-Crafts acylation, utilizing a suitable acid chloride. Finally, the resulting compound is subjected to a nucleophilic substitution reaction with a methylpyridine derivative, forming the desired product.

Industrial Production Methods: Large-scale production may involve optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency. Purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its phenyl ring can participate in electrophilic aromatic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions due to the presence of the methanone group.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium hydride for substitution reactions. Reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.

Major Products: Depending on the reaction type, major products can include oxidized derivatives with modified functional groups, reduced forms retaining the core structure, and substituted compounds with new functional groups replacing existing ones.

Scientific Research Applications

(3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has broad applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound's ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and processes.

Medicine: Its structural features allow it to be used in medicinal chemistry for developing new therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. For instance, the dimethylamino group may form hydrogen bonds or engage in electrostatic interactions with active sites, while the piperidine and pyridine rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, influencing biological pathways and processes. Detailed studies often employ computational chemistry and molecular docking techniques to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility: The target compound’s 6-methylpyridinyl-oxy group contrasts with analogs featuring pyridazinyl-oxy () or extended ether chains (e.g., 2-methoxyethoxy-methyl in ).

Molecular Weight Trends : The target compound’s estimated molecular weight (~358.4) places it between smaller analogs (e.g., 320.4 in ) and bulkier derivatives like the azepane-pyrido-pyrimidine conjugate (443.54 in ). Higher molecular weights often correlate with reduced bioavailability but enhanced binding specificity.

Thermal Stability : While direct data for the target compound are lacking, pyridine-based analogs in exhibit high melting points (268–287°C), suggesting that rigid aromatic systems enhance thermal stability. The target’s piperidinyl-pyridinyl ether may confer intermediate stability.

Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dimethylamino group, a phenyl ring, and a piperidine moiety linked to a pyridine derivative, which contributes to its biological properties.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, revealing promising results in several areas:

- Antibacterial Activity :

- Antifungal Activity :

- Mechanism of Action :

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 2 | |

| Antibacterial | Escherichia coli | 4 | |

| Antifungal | Candida albicans | 5 | |

| Antifungal | Aspergillus niger | 8 |

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of clinical isolates. The results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC comparable to existing antibiotics .

Case Study 2: Antifungal Potential

A separate investigation focused on the antifungal properties of the compound against various Candida species. The study highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating persistent fungal infections .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antimicrobial agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant strains .

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile in preliminary studies, with low cytotoxicity observed in mammalian cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.